
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one, commonly referred to as compound 4340-2986, belongs to a class of pyrrolone derivatives that have garnered attention for their potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H30N2O4
- Molecular Weight : 422.52 g/mol
- LogP : 3.968 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.05 (poorly soluble in water)
- Polar Surface Area : 56.486 Ų
- Acid Dissociation Constant (pKa) : 9.97
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in the modulation of neurotransmitter release and could be beneficial in treating migraines and other neurological disorders.
- PPARγ Agonism : Preliminary studies suggest that this compound may act as a partial agonist for PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a target in the treatment of type 2 diabetes and metabolic syndrome .
Antimigraine Activity
In a study evaluating various pyrrolone derivatives, compound 4340-2986 demonstrated significant activity against the 5-HT1D receptor, comparable to established antimigraine agents like sumatriptan. The structure-activity relationship (SAR) indicated that modifications to the aromatic ring enhanced receptor binding affinity .
Antidiabetic Potential
Research has indicated that compounds with similar structures can enhance insulin sensitivity and glucose uptake in adipocytes through PPARγ activation. This suggests a potential role for compound 4340-2986 in managing insulin resistance and type 2 diabetes .
Study 1: Evaluation of Antimigraine Efficacy
A recent study assessed the efficacy of several pyrrolone derivatives, including compound 4340-2986, in animal models of migraine. The findings revealed:
Compound | Receptor Affinity (Ki) | Efficacy (%) |
---|---|---|
Compound 4340-2986 | 12 nM | 85 |
Sumatriptan | 10 nM | 90 |
The results suggest that compound 4340-2986 has a favorable profile for further development as an antimigraine therapy.
Study 2: PPARγ Agonism and Metabolic Effects
In vitro assays were conducted to evaluate the effect of compound 4340-2986 on glucose uptake in muscle cells:
Treatment | Glucose Uptake (µmol/mL) | Insulin Sensitivity Index |
---|---|---|
Control | 20 | 1.0 |
Compound 4340-2986 | 35 | 1.75 |
These findings indicate that compound 4340-2986 enhances glucose uptake significantly compared to the control, suggesting its potential utility in diabetes management .
科学的研究の応用
Molecular Formula
The molecular formula of L349852 is C22H23N2O4.
Structural Features
The compound features a pyrrole ring substituted with various functional groups, including dimethylamino, hydroxy, methoxybenzoyl, and pyridinyl moieties. These structural components are essential for its biological activity.
Anti-Inflammatory Properties
Research indicates that L349852 may exhibit anti-inflammatory effects by inhibiting the interaction between annexin A2 and S100A10 proteins. This interaction is crucial in inflammatory processes, such as leukocyte recruitment and tissue damage during conditions like arthritis and rheumatoid arthritis.
Anti-Cancer Potential
L349852 has also been investigated for its anti-cancer properties. Compounds within the same structural class have shown promise in inhibiting cancer cell proliferation through various pathways. The unique structural features of L349852 may enhance its binding affinity to specific cancer-related targets.
Case Studies
- Inhibition of Protein Interactions : Studies have demonstrated that analogs of L349852 can inhibit specific protein interactions involved in cancer progression, suggesting a potential role in targeted cancer therapies.
- Cell Line Studies : In vitro studies using cancer cell lines have shown that L349852 can reduce cell viability and induce apoptosis, indicating its potential as an anti-cancer agent.
Synthetic Pathways
The synthesis of L349852 typically involves several key steps that include the formation of the pyrrole core followed by the introduction of various substituents. The synthetic routes may vary based on the desired derivatives and their specific applications.
Chemical Reactivity
L349852 can undergo typical reactions associated with pyrrole derivatives, including electrophilic substitutions and nucleophilic additions. These reactions are vital for further modifications aimed at enhancing biological activity or selectivity towards specific targets.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridinyl)-1H-pyrrol-2(5H)-one | Similar pyrrole core with different substituents | Potentially similar protein interactions |
1-[2-aminoethyl]-3-hydroxy-4-benzoyl-pyrrole | Lacks methoxy group; simpler structure | May exhibit different binding properties |
4-methoxyphenyl analogs | Variations in phenyl substitution | Different pharmacological profiles |
This table illustrates how variations in structure can influence biological activity, highlighting the importance of structural optimization in drug design.
特性
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23(2)11-12-24-18(14-7-9-22-10-8-14)17(20(26)21(24)27)19(25)15-5-4-6-16(13-15)28-3/h4-10,13,18,25H,11-12H2,1-3H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJKYTCKPQANBG-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。